4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate
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Overview
Description
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate is a complex organic compound with a unique structure that includes a heptanoylamino group and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate typically involves multiple steps, starting with the preparation of the core cyclohepta-1,3,5-triene structure. This can be achieved through a series of cyclization reactions. The heptanoylamino group is introduced via an amide formation reaction, where heptanoic acid is reacted with an amine derivative under dehydrating conditions. The final step involves esterification to form the heptanoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl heptanoate: This compound shares a similar ester structure but differs in its aromatic core.
Heptanoic acid derivatives: Various derivatives of heptanoic acid, such as heptanoic acid esters and amides, exhibit similar chemical properties and reactivity
Uniqueness
What sets 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate apart is its unique combination of a cyclohepta-1,3,5-triene core with heptanoylamino and heptanoate groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
617-18-5 |
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Molecular Formula |
C21H31NO4 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl] heptanoate |
InChI |
InChI=1S/C21H31NO4/c1-3-5-7-9-11-20(24)22-17-13-15-18(23)19(16-14-17)26-21(25)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,22,24) |
InChI Key |
JICTXKWTWWUKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C(=O)C=C1)OC(=O)CCCCCC |
Origin of Product |
United States |
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